Bromo(triphenyl)stannane
Overview
Description
Bromo(triphenyl)stannane, also known as bromotriphenylstannane, is an organotin compound with the molecular formula C18H15BrSn. It is a derivative of stannane where a bromine atom is bonded to a tin atom, which is further bonded to three phenyl groups. This compound is of significant interest in organic synthesis and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo(triphenyl)stannane can be synthesized through various methods, one of the most common being the reaction of triphenyltin chloride with lithium bromide in an organic solvent such as tetrahydrofuran. The reaction typically proceeds at room temperature and yields this compound as a white crystalline solid.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where triphenyltin chloride is reacted with bromine or a bromine-containing compound under controlled conditions. The reaction is monitored to ensure complete conversion and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Bromo(triphenyl)stannane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines are used under mild conditions.
Stille Coupling: Palladium catalysts are employed, and the reaction is typically carried out in the presence of a base such as cesium carbonate.
Major Products:
Substitution Reactions: The major products are organotin compounds where the bromine atom is replaced by the nucleophile.
Stille Coupling: The major products are biaryl or diaryl compounds, depending on the organic halide used.
Scientific Research Applications
Bromo(triphenyl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology and Medicine: Organotin compounds, including this compound, are studied for their potential biological activities, including antifungal and anticancer properties.
Industry: It is used in the production of polymers and other materials where organotin compounds serve as catalysts or stabilizers.
Mechanism of Action
The mechanism of action of bromo(triphenyl)stannane in chemical reactions involves the formation of a tin-carbon bond, which can then participate in various transformations. In Stille coupling reactions, the palladium catalyst facilitates the transfer of the organic group from the tin atom to the organic halide, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Bromo(triphenyl)stannane can be compared with other organotin compounds such as:
Triphenyltin chloride: Similar in structure but contains a chlorine atom instead of bromine.
Tributyltin hydride: Used in radical reactions and has different reactivity due to the presence of butyl groups.
Trimethyltin chloride: More reactive due to the presence of smaller methyl groups.
Uniqueness: this compound is unique due to its ability to participate in Stille coupling reactions, providing a versatile tool for the formation of carbon-carbon bonds in organic synthesis. Its stability and ease of handling make it a preferred reagent in many synthetic applications.
Properties
IUPAC Name |
bromo(triphenyl)stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.BrH.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMUPMBATZGWOV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrSn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301339477 | |
Record name | Bromotriphenylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301339477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
962-89-0 | |
Record name | Stannane, bromotriphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000962890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromotriphenylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301339477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stannane, bromotriphenyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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